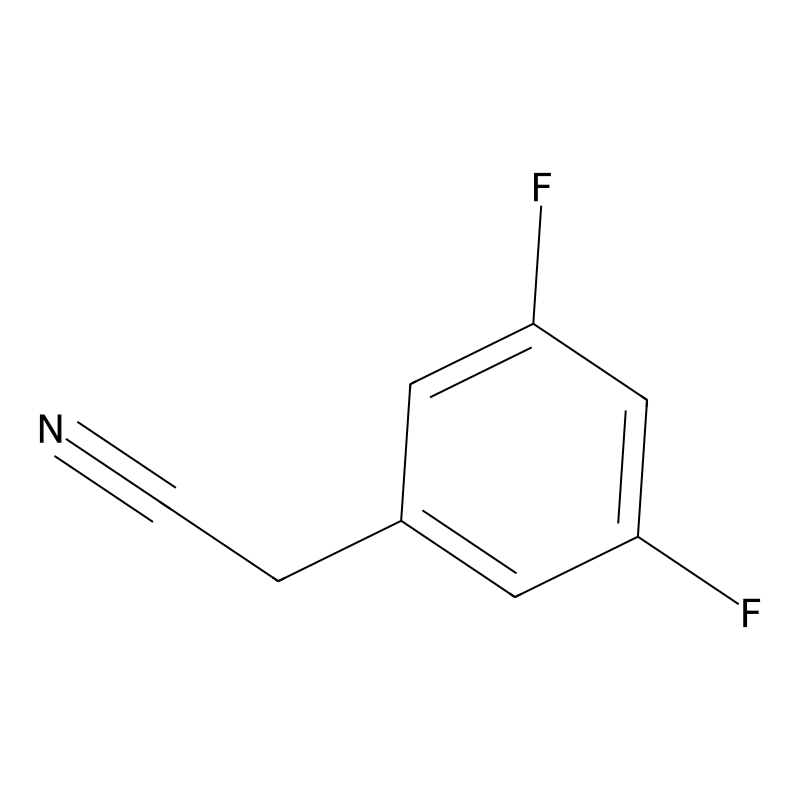3,5-Difluorophenylacetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,5-Difluorophenylacetonitrile is an organic compound with the chemical formula C₈H₅F₂N. It features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and an acetonitrile group. The presence of fluorine enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses. This compound is recognized for its unique structural attributes that influence its physical and chemical properties, including its boiling point, melting point, and solubility characteristics.
Intermediate in Organic Synthesis
3,5-Difluorophenylacetonitrile possesses a functional group combination (aromatic ring with fluorine substituents, nitrile group, and an ethyl group) that might be useful as a building block in organic synthesis. The presence of fluorine atoms can introduce unique electronic properties that could be beneficial in the design of molecules with specific functionalities [].
Material Science Applications
Medicinal Chemistry Studies
- Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
- Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions- Substitution: Sodium hydride and alkyl halides.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed- Substitution: Various substituted phenylacetonitriles.
- Reduction: 3,5-Difluorophenylethylamine.
- Oxidation: 3,5-Difluorobenzoic acid .
- Substitution: Various substituted phenylacetonitriles.
- Reduction: 3,5-Difluorophenylethylamine.
- Oxidation: 3,5-Difluorobenzoic acid .
While specific biological activity data for 3,5-Difluorophenylacetonitrile is limited, compounds with similar structures often exhibit notable pharmacological properties. The fluorine substituents can enhance lipophilicity and bioavailability, potentially influencing interactions with biological targets. Research indicates that compounds containing fluorinated aromatic systems may demonstrate improved potency in medicinal chemistry applications, particularly in drug design.
The synthesis of 3,5-Difluorophenylacetonitrile can be achieved through various methods:
- Boron Trifluoride Method: A common approach involves reacting phenylacetonitrile with boron trifluoride under an inert atmosphere at temperatures ranging from room temperature to 50 degrees Celsius.
- Reflux Method: Another method includes dissolving 3,5-Difluorophenylacetonitrile in tetrahydrofuran and adding a solution of borane in tetrahydrofuran dropwise while refluxing.
3,5-Difluorophenylacetonitrile has several applications across different fields:
- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
- Materials Science: Utilized in developing advanced materials with specific properties.
- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.
Interaction studies involving 3,5-Difluorophenylacetonitrile focus on its reactivity with various nucleophiles and electrophiles. The compound's nitrile group is particularly reactive towards nucleophilic addition reactions, leading to diverse derivatives. Its unique structure allows for the exploration of various reaction pathways that can yield biologically relevant compounds .
Several compounds share structural similarities with 3,5-Difluorophenylacetonitrile. Here are notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Fluorophenylacetonitrile | Single fluorine substitution at the para position | Less electron-withdrawing effect compared to 3,5-Difluorophenylacetonitrile |
| 3-Fluorophenylacetonitrile | Single fluorine substitution at the meta position | Different reactivity profile due to position of substitution |
| 3,5-Bis(trifluoromethyl)phenyl isocyanate | Two trifluoromethyl groups | Stronger electron-withdrawing effects than difluoro variant |
| 4-(Trifluoromethyl)benzyl bromide | Trifluoromethyl group at para position | Enhanced lipophilicity compared to difluoro variant |
Uniqueness of 3,5-Difluorophenylacetonitrile
The dual fluorination at the 3 and 5 positions significantly influences the compound's chemical properties and reactivity compared to its analogs. This unique arrangement enhances its electron-withdrawing capacity and alters its interaction dynamics in
XLogP3
GHS Hazard Statements
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








